molecular formula C27H17Cl3N2O4 B12627362 5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12627362
M. Wt: 539.8 g/mol
InChI Key: LCFKPPVJFFJQLC-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups, a furan ring, and a pyrrolo[3,4-d][1,2]oxazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of chlorinated phenyl groups: Chlorinated phenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Construction of the pyrrolo[3,4-d][1,2]oxazole core: This step involves the cyclization of intermediates under specific conditions, such as heating with suitable catalysts.

Industrial production methods may involve optimizing these steps to increase yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione include other chlorinated phenyl derivatives and furan-containing compounds These compounds may share similar chemical properties and biological activities but differ in their specific structures and mechanisms of action

Properties

Molecular Formula

C27H17Cl3N2O4

Molecular Weight

539.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C27H17Cl3N2O4/c28-15-6-9-17(10-7-15)31-26(33)23-24(32(36-25(23)27(31)34)18-4-2-1-3-5-18)22-13-12-21(35-22)19-11-8-16(29)14-20(19)30/h1-14,23-25H

InChI Key

LCFKPPVJFFJQLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=C(O5)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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